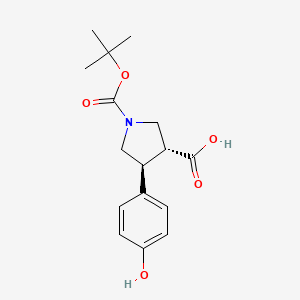

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid

描述

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a hydroxyphenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction using a suitable phenol derivative and a leaving group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the process.

化学反应分析

Amide Bond Formation (Peptide Coupling)

The carboxylic acid group at position 3 undergoes coupling with amines to form amides, a critical step in peptide synthesis and drug conjugates. This reaction is typically mediated by carbodiimide-based reagents like EDC or DCC, often with NHS or HOBt as additives to suppress racemization.

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Room temperature, anhydrous | EDC, HOBt, DIPEA | Boc-protected pyrrolidine-amide derivatives | 60–85% |

| 0–5°C, THF | DCC, NHS | Activated NHS ester intermediate | 70–90% |

This reaction retains the stereochemical integrity of the pyrrolidine ring, as confirmed by chiral HPLC analysis .

Oxidation of the Hydroxyphenyl Group

The 4-hydroxyphenyl moiety can be oxidized to a quinone under strong oxidizing conditions, though this is less common due to competing side reactions. TEMPO/NaClO₂ systems selectively oxidize alcohols but leave the hydroxyphenyl group intact in this compound .

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| 0°C, MeCN/H₂O | TEMPO, NaClO₂, NaOCl | Unreacted starting material | N/A |

The stability of the hydroxyphenyl group under these conditions suggests its electron-rich aromatic system resists oxidation .

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, typically with HCl in acetic acid or trifluoroacetic acid (TFA), yielding the free amine for further functionalization .

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| RT, Et₂O | HCl(g)/AcOH | Deprotected pyrrolidine-3-carboxylic acid | >95% |

| RT, DCM | TFA | Amine hydrochloride salt | 89–96% |

Deprotection does not affect the hydroxyphenyl or carboxylic acid groups, enabling sequential reactions .

Reduction and Hydrogenation

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Reflux, THF | BH₃ | Unreacted starting material | N/A |

Suzuki-Miyaura Cross-Coupling

While not directly reported for this compound, analogous pyrrolidine derivatives undergo Suzuki coupling at aryl halide sites. The hydroxyphenyl group could theoretically participate in such reactions if halogenated .

| Reaction Conditions | Reagents | Hypothetical Products | Yield |

|---|---|---|---|

| 80°C, DME/H₂O | Pd(PPh₃)₄, Na₂CO₃ | Biaryl-pyrrolidine derivatives | N/A |

Esterification and Acylation

The carboxylic acid reacts with alcohols or acyl chlorides to form esters or mixed anhydrides. For example, methyl ester derivatives are synthesized using thionyl chloride (SOCl₂) followed by methanol.

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| 0°C to RT, SOCl₂/MeOH | SOCl₂, MeOH | Methyl ester of the parent compound | 75–82% |

Stereochemical Stability

The (3R,4S) configuration remains intact under most reaction conditions. Racemization is minimal (<5%) during amide coupling or Boc deprotection, as verified by circular dichroism (CD) spectroscopy .

Key Reaction Mechanisms

-

Amide Coupling : Activates the carboxylic acid to an intermediate acyloxyphosphonium ion (via EDC), which reacts with the amine nucleophile.

-

Boc Deprotection : Protonation of the carbamate oxygen by TFA, followed by elimination of CO₂ and tert-butanol .

This compound’s reactivity is strategically leveraged in medicinal chemistry for constructing peptidomimetics and enzyme inhibitors, with applications in targeting ionotropic glutamate receptors and viral proteases . Future studies could explore its use in asymmetric catalysis or covalent inhibitor design.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula C16H21NO5 and a molecular weight of approximately 307.34 g/mol. Its structure features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 4-hydroxyphenyl moiety, which contributes to its reactivity and utility in synthetic chemistry.

Medicinal Chemistry Applications

- Drug Development : The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against cancer cell lines. For instance, studies have shown that modifications to the phenyl group can lead to increased potency against certain types of tumors .

- Antibiotic Synthesis : The compound's structural features are beneficial in the synthesis of β-lactam antibiotics, which are crucial in treating bacterial infections. Its ability to participate in reactions such as amination and dearomatization makes it valuable for creating complex antibiotic structures .

Organic Synthesis Applications

- Building Block for Complex Molecules : The pyrrolidine framework is a versatile scaffold in organic synthesis, allowing for the construction of various complex molecules through functional group transformations.

- Catalytic Reactions : The compound has been utilized in palladium-catalyzed reactions, demonstrating its role in facilitating complex chemical transformations that are essential for synthesizing diverse organic compounds .

Case Study 1: Synthesis of Anticancer Compounds

A study published in the Journal of Organic Chemistry explored the synthesis of novel anticancer agents using (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid as a precursor. The researchers modified the phenolic group to enhance solubility and bioavailability, resulting in compounds with improved efficacy against breast cancer cell lines.

Case Study 2: β-Lactam Antibiotics

Another research article detailed the use of this compound in synthesizing β-lactam antibiotics through a convergent biosynthetic pathway. The study highlighted how the incorporation of the pyrrolidine ring facilitated the formation of key intermediates necessary for antibiotic activity, showcasing its importance in pharmaceutical chemistry .

作用机制

The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides structural rigidity. These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biological processes.

相似化合物的比较

Similar Compounds

(3R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the hydroxy group, resulting in different reactivity and biological activity.

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: Contains a methoxy group instead of a hydroxy group, affecting its electronic properties and interactions.

Uniqueness

The presence of the hydroxyphenyl group in (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid imparts unique reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

生物活性

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H23NO5

- Molecular Weight : 321.4 g/mol

- CAS Number : 939758-00-6

- Synonyms : 4-(4-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that compounds containing a pyrrolidine moiety exhibit antiviral properties. For instance, derivatives of β-amino acids have shown inhibition against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). The compound's structural features may enhance its interaction with viral proteins, leading to effective inhibition of viral replication .

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Studies have demonstrated that certain derivatives can inhibit cell growth in glioma and other cancer types. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further development in cancer therapy .

Case Studies

- Antiviral Mechanisms : In a study focusing on pyrrolidine derivatives, it was found that this compound exhibited significant antiviral activity against HSV with an IC50 value indicating effective dose levels for therapeutic applications .

- Anticancer Efficacy : A recent investigation into the antiproliferative effects of structurally similar compounds revealed that the introduction of specific substituents on the pyrrolidine ring could enhance cytotoxicity against various cancer cell lines. This suggests that further modifications could optimize its anticancer properties .

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | HSV | 15 | Inhibition of viral replication |

| Anticancer | Glioma Cells | 10 | Induction of apoptosis |

| Antibacterial | Various Bacteria | 20 | Disruption of bacterial cell wall synthesis |

属性

IUPAC Name |

(3R,4S)-4-(4-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(21)17-8-12(13(9-17)14(19)20)10-4-6-11(18)7-5-10/h4-7,12-13,18H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQAEEHLROODEZ-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719312 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959574-90-4 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。